Ferronord
Description
Historical Context of Iron(II) Coordination Chemistry
The study of coordination chemistry, which explains how metal ions bind to surrounding molecules or ions (ligands), has a history deeply intertwined with iron compounds. One of the earliest known coordination compounds is the pigment Prussian blue, an iron cyanide complex, which has been used since the early 18th century. nih.gov However, the theoretical foundation for this field was laid much later by Alfred Werner, who in 1893 proposed that metal ions have both a primary valency (oxidation state) and a secondary valency (coordination number). purechemistry.orgwikipedia.org Werner's theory, for which he received the Nobel Prize in 1913, correctly predicted the octahedral geometry of many transition metal complexes, including those of iron. nih.govwikipedia.org
Iron, with its symbol Fe from the Latin ferrum, is the most common element by mass on Earth and is a quintessential transition metal, readily forming complexes in its +2 (ferrous) and +3 (ferric) oxidation states. chemicalbook.comwikipedia.org The development of organoiron chemistry began with the discovery of pentacarbonyliron in 1891, and the field was revolutionized by the discovery of the sandwich complex ferrocene in 1951. wiley-vch.de The study of iron(II) coordination chemistry, in particular, has been driven by its profound role in biological systems, from oxygen transport in hemoglobin to electron transfer in cytochromes. nih.gov Early research focused on understanding the structure and bonding in these complexes, setting the stage for the synthesis and characterization of more intricate systems like the ferrous glycine (B1666218) sulphate complexes.
Nomenclature and Structural Classification of Glycine-Iron Complexes
The naming and structural description of glycine-iron complexes can be complex due to the various possible stoichiometries and coordination arrangements. Ferrous glycine sulphate is a general term, and more precise nomenclature is required to define a specific chemical entity.
Systematic naming according to IUPAC (International Union of Pure and Applied Chemistry) guidelines provides a clear description. For instance, a complex with one iron ion, one glycine ligand, and one sulfate (B86663) group might be named as a (glycinato)sulfatoiron(II) polymer. A common synonym is simply iron(II) glycine sulfate. drugbank.com
Structurally, these complexes are diverse. Research based on X-ray powder diffraction has elucidated several distinct structures. A prevalent form is a 1:1 polymeric complex with the chemical formula [Fe(C₂H₅NO₂)(SO₄)]n. researchgate.netresearchgate.net In this structure, the iron(II) center is coordinated by oxygen atoms from both the glycine ligands and the sulfate groups, forming layers that are held together by hydrogen bonds. researchgate.net The coordination geometry around the iron cation is a distorted and elongated octahedron. researchgate.netchemicalbook.com
Another well-characterized, more intricate structure is diglycine ferrous tetrahydrate-bis(ferrous sulfate hexahydrate), which has the formula [Fe(C₂H₅NO₂)₂(H₂O)₄]Fe(H₂O)₆₂. researchgate.netgoogle.com This compound is notable for containing two distinct iron(II) coordination environments within the same crystal lattice: one iron center is coordinated to two glycine ligands and four water molecules, while the other is coordinated to six water molecules. researchgate.netgoogle.com The most commonly cited molecular formula for commercially available ferrous glycine sulphate is C₄H₁₀FeN₂O₈S, which represents a complex where two glycine molecules are associated with one ferrous sulfate unit. wbcil.comnih.gov
Structural Classification of Ferrous Glycine Sulphate Complexes
| Common Name/Type | Molecular Formula | Stoichiometry (Fe:Glycine:SO₄) | Key Structural Features |
|---|---|---|---|
| 1:1 Polymeric Complex | [Fe(C₂H₅NO₂)(SO₄)]n | 1:1:1 | Polymeric layers of Fe cations coordinated by glycine and sulfate oxygen atoms; distorted octahedral geometry. researchgate.net |
| Bis(glycine) Complex | C₄H₁₀FeN₂O₈S | 1:2:1 | Represents a complex with two glycine molecules per ferrous sulfate unit. wbcil.com |
| Mixed Hydrate Complex | [Fe(C₂H₅NO₂)₂(H₂O)₄]Fe(H₂O)₆₂ | 2:2:2 | Contains two distinct octahedral Fe(II) centers: [Fe(glycine)₂(H₂O)₄]²⁺ and [Fe(H₂O)₆]²⁺. researchgate.netgoogle.com |
| Pentahydrate Complex | [Fe(C₂H₅NO₂)(SO₄)]·5H₂O | 1:1:1 (+5 H₂O) | A hydrated form of the 1:1 complex; can transition to a trihydrate and then an anhydrous form upon heating. researchgate.net |
Significance of Iron-Amino Acid Complexes in Chemical Science
Iron-amino acid complexes are of considerable importance in chemical science, primarily as model systems for understanding more complex biological molecules and as catalysts in synthetic chemistry.
In bioinorganic chemistry, simple coordination complexes like ferrous glycine sulphate serve as valuable models for the active sites of non-heme iron enzymes. rsc.orgwhoi.edu These enzymes catalyze a wide range of critical biological reactions, including the oxidation of C-H bonds. rsc.org By studying the structure, spectroscopy, and reactivity of these simpler, well-defined model complexes, chemists can gain insight into the reaction mechanisms of their far more complex enzymatic counterparts. whoi.edu The coordination of amino acid functionalities to the iron center is a key feature of these enzymes, and synthetic analogues provide a means to probe how the ligand environment tunes the metal's electronic properties and catalytic function. rsc.org
The catalytic activity of iron-amino acid complexes is another area of active research. Iron is an attractive metal for catalysis because it is abundant, cost-effective, and environmentally benign. mdpi.com Iron complexes with various amino acid-derived ligands have been shown to catalyze oxidation reactions, such as the epoxidation of olefins and the oxidation of cyclohexene. scirp.orgresearchgate.net Furthermore, iron complexes are investigated for their role in atom transfer radical polymerization (ATRP), a powerful method for creating polymers with controlled structures. nsf.gov The ability to tune the catalytic activity by modifying the ligand structure, as demonstrated with amino-pyridine iron(II) complexes, highlights the potential for designing bespoke iron-based catalysts for specific chemical transformations. nsf.gov
Research Findings on Iron-Amino Acid Complexes
| Area of Research | Key Finding | Significance in Chemical Science |
|---|---|---|
| Bioinorganic Modeling | Iron complexes with N-donor ligands are used to model the active sites of non-heme enzymes like methane (B114726) monooxygenase (MMO). rsc.org | Provides mechanistic insights into biological C-H bond activation and oxidation reactions. rsc.org |
| Oxidation Catalysis | Iron(III) complexes with amino acid-derived ligands efficiently catalyze the aerial oxidation of substituted catechols. researchgate.net | Demonstrates the potential for developing non-toxic, iron-based catalysts for selective oxidation processes in synthetic chemistry. mdpi.com |
| Polymerization Catalysis | Amino-pyridine iron(II) complexes act as catalysts for atom transfer radical polymerization (ATRP) of styrene. nsf.gov | Advances the development of inexpensive and sustainable catalysts for controlled polymer synthesis. nsf.gov |
Structure
2D Structure
Properties
CAS No. |
17169-60-7 |
|---|---|
Molecular Formula |
C2H5FeNO6S |
Molecular Weight |
226.98 g/mol |
IUPAC Name |
2-aminoacetate;hydrogen sulfate;iron(2+) |
InChI |
InChI=1S/C2H5NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h1,3H2,(H,4,5);;(H2,1,2,3,4)/q;+2;/p-2 |
InChI Key |
ZITFTYGHYGPDAV-UHFFFAOYSA-L |
SMILES |
[H+].C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
C(C(=O)[O-])N.OS(=O)(=O)[O-].[Fe+2] |
Synonyms |
ferroglycine sulfate complex Orferon |
Origin of Product |
United States |
Synthetic Methodologies for Iron Glycine Coordination Compounds
Classical Synthesis Routes for Ferrous Glycine (B1666218) Sulphate Complexes
The traditional synthesis of ferrous glycine sulfate (B86663) complexes typically involves the direct reaction of a ferrous salt with glycine. A prevalent method utilizes the reaction between ferrous sulfate and glycine in an aqueous solution. google.compatsnap.com Key to this process is maintaining the iron in its ferrous (Fe²⁺) state, as oxidation to the ferric (Fe³⁺) form can lead to the formation of insoluble precipitates and reduce the product's efficacy.
To mitigate oxidation, several strategies are employed. The addition of a small amount of iron powder to the reaction mixture serves as a reducing agent, protecting the ferrous ions. google.comfao.org Furthermore, the reaction is often carried out under controlled pH conditions, typically acidic, which can be adjusted by adding a few drops of concentrated sulfuric acid. google.comfao.org
The molar ratio of glycine to ferrous sulfate is a critical parameter that influences the composition and yield of the final product. While various ratios have been explored, a common approach involves reacting equimolar amounts of ferrous sulfate and glycine. patsnap.com The reaction is typically conducted at elevated temperatures, ranging from 70-90°C, with continuous stirring to ensure a complete reaction. google.comfao.org
Following the reaction, the product is isolated through crystallization. This is often achieved by cooling the reaction mixture to a specific temperature range, for instance, between 50-65°C, to induce the formation of crystalline solids. google.comfao.org The crystallized product is then separated by suction filtration and washed with a solvent like absolute ethanol (B145695) to remove unreacted starting materials and other impurities. google.comfao.org Finally, the purified crystals are dried to obtain the ferrous glycine sulfate complex.
One patented method describes dissolving glycine and ferrous sulfate in water, adding a small amount of iron powder and concentrated sulfuric acid, and reacting the mixture at 70-90°C. The subsequent crystallization at 50-65°C is reported to yield a product with a lower amount of crystal water, which is beneficial for production and storage. google.comfao.org
Development of Novel Synthetic Approaches
In recent years, the development of novel synthetic methodologies has been driven by the principles of green chemistry and the application of advanced reaction techniques to enhance efficiency and sustainability.
Green Chemistry Principles in Complex Synthesis
Green chemistry principles are increasingly being applied to the synthesis of coordination compounds to minimize environmental impact and improve efficiency. rsc.org This includes the use of benign solvents, renewable starting materials, and energy-efficient processes. nih.gov
In the context of iron-glycine complexes, green approaches aim to replace hazardous reagents and reduce waste. While the direct application of plant extracts for the synthesis of ferrous glycine sulfate is not extensively documented, the broader field of green synthesis of metal complexes offers valuable insights. Plant extracts, rich in polyphenols and other reducing and capping agents, have been successfully used to synthesize iron nanoparticles. nih.govfortunejournals.com This suggests the potential for exploring plant-based reagents as alternatives to conventional reducing agents in the synthesis of iron-glycine chelates. For instance, the use of ascorbic acid (Vitamin C), a natural and non-toxic reducing agent, could be a viable green alternative to iron powder.
Furthermore, the use of water as a solvent in many classical synthesis routes aligns with green chemistry principles. google.comfao.org Efforts to minimize energy consumption during heating and drying stages also contribute to a more sustainable process.
Application of Advanced Reaction Techniques (e.g., Microwave, Sonochemistry)
Advanced reaction techniques such as microwave irradiation and sonochemistry offer significant advantages over conventional heating methods, including faster reaction times, increased yields, and enhanced product purity. nih.gov
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional methods. nih.gov While specific studies on the microwave-assisted synthesis of ferrous glycine sulfate are limited, the successful application of this technique for other transition metal complexes suggests its potential. nih.gov For example, microwave-assisted synthesis of various metal-amino acid complexes has been shown to be efficient and high-yielding. The optimization of parameters such as microwave power and irradiation time would be crucial for adapting this technology for the synthesis of "Ferronord".
Sonochemistry: The application of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation and collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to increased mass transfer and reactivity. While the sonochemical synthesis of ferrous glycine sulfate is not well-documented, studies on the ultrasound-assisted synthesis of other metal-amino acid chelates and iron oxide nanoparticles indicate its feasibility. nih.gov This technique could potentially lead to a more energy-efficient and faster synthesis process.
A novel approach utilizing pulsed electric fields (PEFs) has been reported for the synthesis of Fe-glycine complexes. This method achieved a higher yield (81.2%) at a lower temperature (25°C) and shorter time (15 minutes) compared to traditional thermal treatment (79.5% at 60°C for 30 minutes). nih.gov
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is crucial for maximizing the yield and ensuring the quality of the final product. Key parameters that are often manipulated include the molar ratio of reactants, temperature, reaction time, and pH.
Molar Ratio: The stoichiometry of the reactants significantly impacts the formation of the desired complex. Various molar ratios of glycine to ferrous sulfate have been investigated in different patented methods, ranging from 1:1 to 3:1. rsc.org The optimal ratio is often determined empirically to achieve the highest yield of the desired ferrous glycine sulfate complex.
Temperature and Reaction Time: The reaction temperature and duration are interdependent parameters. Higher temperatures generally lead to faster reaction rates, but can also promote the degradation of the product or the formation of unwanted byproducts. For instance, one method specifies a reaction temperature of 70-90°C for 30-60 minutes. fao.org Another approach involves heating to 80-100°C for 1.5-2.5 hours. rsc.org
pH Control: Maintaining an appropriate pH is critical to prevent the oxidation of ferrous ions and to facilitate the complexation reaction. The addition of concentrated sulfuric acid is a common practice to maintain an acidic environment. google.comfao.org Some methods specify a pH range of 3-8 for the reaction. rsc.org
The following table summarizes the impact of various parameters on the synthesis of ferrous glycine sulfate based on findings from different studies:
| Parameter | Condition | Effect on Yield and Product Quality | Reference |
| Molar Ratio (Glycine:FeSO₄) | 1:1 to 3:1 | Influences the completeness of the reaction and the final product composition. | rsc.org |
| Temperature | 70-100°C | Affects reaction rate; higher temperatures can increase speed but risk degradation. | fao.orgrsc.org |
| Reaction Time | 30 min - 2.5 hours | Needs to be optimized with temperature to ensure complete reaction without byproduct formation. | fao.orgrsc.org |
| pH | 3-8 | Crucial for preventing Fe²⁺ oxidation and promoting complex formation. | rsc.org |
| Additives (e.g., Iron Powder) | Small amounts | Acts as a reducing agent to prevent the oxidation of ferrous ions. | google.comfao.org |
Strategies for Purity Enhancement and Scale-Up
Ensuring the purity of the final product and developing a scalable synthesis process are critical for the industrial production of ferrous glycine sulfate.
Purity Enhancement: The primary method for purifying ferrous glycine sulfate is crystallization. illinois.edu By carefully controlling the cooling rate and temperature, it is possible to obtain well-defined crystals with high purity. A patented method highlights that crystallizing at a higher temperature (50-65°C) can lead to a product with less crystal water, which is advantageous for stability and subsequent drying processes. google.comfao.org
Washing the crystallized product is another important step to remove soluble impurities. Absolute ethanol is commonly used for this purpose. google.comfao.org The purity of the final product can be assessed using various analytical techniques, including elemental analysis and spectroscopic methods.
Scale-Up: Translating a laboratory-scale synthesis to an industrial scale presents several challenges. These include ensuring efficient mixing and heat transfer in large reactors, managing the handling of solids, and optimizing the crystallization and drying processes for large batches.
For industrial-scale production, a process described in a patent involves dissolving glycine and ferrous sulfate heptahydrate in a large reactor, adding carbonyl iron powder to prevent oxidation, and carrying out the reaction at a controlled temperature. google.com After the reaction, the solution is filtered and then spray-dried to obtain the final product. google.com Spray drying is a common industrial technique that allows for the rapid and continuous production of a powdered product with controlled particle size and moisture content.
The choice of equipment, such as the type of reactor, filtration system, and dryer, is critical for a successful and efficient scale-up. Process parameters that were optimized at the lab scale may need to be readjusted for larger-scale production to maintain product quality and yield.
Advanced Spectroscopic and Structural Characterization of Ferrous Glycine Sulphate Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization
Solution-State NMR Spectroscopic Studies
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and dynamics of compounds in solution. For paramagnetic iron(II) complexes, such as ferrous glycine (B1666218) sulphate, the presence of the unpaired electrons on the iron center significantly influences the observed NMR spectra. These paramagnetic effects can lead to large chemical shifts (hyperfine shifts) and broadening of signals, which, while challenging, can also be highly diagnostic of the coordination environment, spin state, and ligand exchange processes around the iron atom acs.orgacs.orgnih.govresearchgate.net.
Studies on other iron(II) complexes, such as iron porphyrin and spin-crossover complexes, demonstrate that ¹H NMR spectroscopy can be a uniquely useful probe for investigating their solution-state structures acs.orgacs.org. The hyperfine shift patterns are particularly sensitive to the ligation, oxidation, and spin state of the metal ion acs.org. Analysis of resonance shifts can even be used to determine the high-spin mole fraction of a complex in solution at different temperatures acs.orgnih.govresearchgate.net. While direct solution-state NMR data for ferrous glycine sulphate is not widely detailed in general literature, the principles established for other iron(II) complexes suggest that such studies would focus on:
Proton (¹H) NMR: Observing the chemical shifts and line widths of the glycine protons (methylene and amine protons) and any associated water molecules. Significant paramagnetic shifts would indicate close proximity to the iron center and provide information about the ligand's coordination mode.
Carbon-13 (¹³C) NMR: Providing insights into the carbon backbone of the glycine ligand, particularly the carboxylate and methylene (B1212753) carbons. Changes in their chemical shifts compared to free glycine would confirm coordination to the iron center.
Dynamic Studies: Temperature-dependent NMR experiments could reveal information about ligand exchange rates or conformational changes in solution.
Such studies would aim to confirm the integrity of the ferrous glycine sulphate complex in solution, identify the specific atoms of glycine involved in coordination, and understand any dynamic processes occurring.
Solid-State NMR for Structural Heterogeneity
Solid-state NMR (SSNMR) spectroscopy is indispensable for characterizing the structural heterogeneity and polymorphism of solid compounds, including metal complexes. Unlike solution NMR, SSNMR can probe the local environment of nuclei in crystalline and amorphous solids, providing insights into crystal packing, molecular conformation, and the presence of different structural forms. For compounds like ferrous glycine sulphate, which can exist in various hydrated or anhydrous forms, SSNMR offers a powerful tool for distinguishing between these polymorphs.
Glycine itself is known to exist in multiple polymorphic forms (α, β, and γ), each exhibiting distinct ¹³C chemical shifts, particularly for the carbonyl resonance blogspot.com. This sensitivity to polymorphic form underscores the utility of SSNMR for ferrous glycine sulphate. A crystal structure of ferrous glycine sulphate, refined from synchrotron X-ray powder diffraction data, indicates that it crystallizes in the monoclinic P21 space group researchgate.net. This structural information can be complemented and validated by SSNMR.
Key applications of SSNMR for ferrous glycine sulphate would include:
Polymorph Identification: Distinguishing between different solid forms of ferrous glycine sulphate by observing characteristic chemical shift differences for the carbon, nitrogen, and potentially hydrogen nuclei.
Structural Elucidation: Providing local structural details, such as bond lengths and angles, and confirming the coordination environment of the iron center and the glycine ligand in the solid state.
Assessment of Heterogeneity: Identifying the presence of multiple crystalline phases or amorphous content within a sample, which might not be detectable by other techniques.
Hydration State Analysis: Differentiating between various hydrated forms (e.g., pentahydrate, trihydrate, anhydrous) based on the distinct environments of water molecules and their influence on nearby nuclei.
By applying techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) for ¹³C and ¹H, and potentially ²H NMR for deuterium-labeled samples, researchers can gain a comprehensive understanding of the solid-state structural characteristics of ferrous glycine sulphate complexes.
Mass Spectrometry for Compositional and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight, elemental composition, and structural information of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. For ferrous glycine sulphate complexes, MS provides critical data for confirming their exact molecular formula and understanding their stability under ionization conditions.
The analysis of metal complexes by MS often involves observing metal-specific isotopic signatures, which are highly diagnostic due to the natural abundance of different isotopes of the metal atom thermofisher.comuvic.ca. This allows for the unambiguous identification of metal-containing ions. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS or MSⁿ), provide further structural insights by breaking down the precursor ion into smaller, characteristic fragments uvic.caresearchgate.net.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a compound with very high precision, typically to several decimal places. This precise mass measurement allows for the unambiguous determination of the elemental composition of an ion, even differentiating between compounds with the same nominal mass but different elemental formulas.
For ferrous glycine sulphate, HRMS would be employed to:
Confirm Molecular Formula: Verify the exact molecular formula of the intact complex (e.g., [Fe(glycine)(SO₄)] or its hydrated forms) by comparing the experimentally determined exact mass with the theoretically calculated mass. This is crucial for confirming the stoichiometry of the iron, glycine, and sulphate components.
Identify Impurities: Detect and identify trace impurities or degradation products that might be present in the sample, even at low concentrations, by their unique exact masses.
Elucidate Stoichiometry: Confirm the metal-to-ligand ratio within the complex.
HRMS, often coupled with electrospray ionization (ESI-HRMS), is particularly useful for labile and polar metal complexes like ferrous glycine sulphate, as ESI is a soft ionization technique that minimizes fragmentation of the intact molecule chem-soc.sinih.gov.
Hyphenated Chromatography-Mass Spectrometry Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques combine a separation method (like chromatography) with mass spectrometry, offering enhanced capabilities for analyzing complex mixtures, identifying individual components, and assessing purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of non-volatile and thermally labile compounds, which includes most metal complexes. It separates components in a mixture based on their interaction with a stationary phase and a mobile phase, and then introduces the separated components into the mass spectrometer for detection and identification. LC-MS is widely used for iron complexes, particularly for speciation analysis and quantitative determination researchgate.netacs.orgacs.orgspeciation.netnih.gov.
For ferrous glycine sulphate, LC-MS can be used to:
Purity Assessment: Determine the purity of the synthesized complex and identify any unreacted starting materials or side products.
Speciation Analysis: Investigate the presence of different ferrous glycine sulphate species or other iron-containing species in a sample, especially in solution, where various complexation states might exist depending on pH and concentration sapub.org.
Quantitative Analysis: Quantify the amount of ferrous glycine sulphate in a sample, which is particularly relevant for quality control.
Stability Studies: Monitor the degradation or transformation of the complex over time or under different conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally less applicable for ferrous glycine sulphate complexes, as these are typically non-volatile and would decompose at the high temperatures required for gas chromatography. However, if volatile derivatives of the glycine ligand were to be analyzed after decomposition of the complex, GC-MS could potentially be employed for the organic component. Given the nature of the compound, LC-MS is the preferred hyphenated technique.
Electron Microscopy for Morphological and Elemental Microanalysis
Electron microscopy techniques provide visual information about the morphology and microstructure of materials at high magnifications, while also enabling elemental analysis at a microscopic level.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology, particle size, and shape of solid materials. It produces high-resolution images by scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX, also known as EDS), SEM becomes a comprehensive tool for both morphological and elemental microanalysis. EDX detects characteristic X-rays emitted from the sample as a result of electron beam interaction, allowing for the qualitative and quantitative determination of the elemental composition of the analyzed area.
For ferrous glycine sulphate complexes, SEM-EDX is particularly valuable for:
Elemental Composition Mapping: Providing elemental maps that show the spatial distribution of iron, sulfur, oxygen, carbon, and nitrogen within individual particles or across the sample surface. This confirms the presence and distribution of the constituent elements of the complex nih.govresearchgate.net.
Purity and Homogeneity Assessment: Identifying any elemental contaminants or variations in composition across different regions of the sample, indicating potential impurities or non-uniformity in the complex researchgate.netresearchgate.net.
Detection of Inclusions: Revealing the presence of other phases or inclusions within the sample, such as iron(III) hydroxy-oxide, which has been observed in some ferrous glycine sulphate preparations researchgate.net.
Table 1: Summary of Analytical Techniques and Expected Information for Ferrous Glycine Sulphate Complexes
| Technique | Information Provided |
| Solution-State NMR | Molecular structure in solution, coordination mode of glycine, spin state of Fe(II), ligand exchange dynamics, conformational changes. |
| Solid-State NMR | Structural heterogeneity, polymorphism, local atomic environment, crystal packing, identification of different solid forms (e.g., hydrated states). |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, elemental composition, confirmation of molecular formula, identification of impurities, stoichiometry of components. |
| LC-MS | Purity assessment, separation and identification of different species in complex mixtures, quantitative analysis, stability monitoring. |
| SEM-EDX | Surface morphology, particle size and shape, crystal habit, elemental composition at microscopic level, spatial distribution of elements, detection of contaminants/inclusions. |
Mechanistic Investigations of Ferrous Glycine Sulphate Complex Reactivity
Kinetic and Thermodynamic Studies of Ligand Exchange
Ligand exchange, or ligand substitution, is a process where one ligand in a complex is replaced by another, typically forming a new, more stable complex savemyexams.com. This reaction is often energetically favorable, driven by an increase in entropy, a phenomenon known as the chelate effect savemyexams.comlibretexts.org.
In the context of Ferrous Glycine (B1666218) Sulphate Complex (FeGS), glycine acts as a bidentate ligand, meaning it can form two bonds with the central iron(II) ion researchgate.netscielo.org. Studies on metal-amino acid complexes in aqueous solutions indicate that complexes formed with bidentate ligands, such as glycine, are generally more stable than those formed with monodentate ligands researchgate.net. Furthermore, the stability of the complex increases with the number of coordinated glycine molecules researchgate.net.
Thermodynamic stability of these complexes in water is often evaluated based on the Gibbs free energy of water-ligand exchange processes researchgate.net. While iron(III) complexes are typically more stable than iron(II) complexes, the differences can be minor, suggesting that the Fe(3+)/Fe(2+) exchange process is energetically feasible for these complexes researchgate.net. The formation of the second glycine-iron interaction, which leads to the bidentate coordination, is enthalpically unfavorable but is driven by a significant increase in entropy researchgate.net.
For a nutritionally functional chelate like ferrous bis-glycinate, its stability constant, approximately 10⁷·⁵ at pH 7, is crucial. This moderate stability allows the chelate to remain intact through the stomach and intestinal environment but still undergo hydrolysis within mucosal cells or other tissues for iron release scielo.org. Kinetic studies on the dissolution of iron sulfide (B99878) scale with DTPA, which involves Fe(II) complexes, suggest that these reactions are thermodynamically favored and are not limited by ligand exchange kinetics due to very low activation barriers researchgate.netacs.org.
Redox Chemistry and Electrochemistry of Iron(II) Complexes
Iron typically exists in two common oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺) nih.gov. Ferrous Glycine Sulphate Complex (FeGS) contains iron in the ferrous (Fe²⁺) state chemicalbook.com. The Fe²⁺ ion is readily oxidized to Fe³⁺, especially in neutral aqueous solutions where Fe³⁺ can rapidly hydrolyze to form insoluble iron(III)-hydroxides nih.gov.
Redox reactions involve the transfer of electrons, where oxidation is defined as the loss of electrons (an increase in oxidation number), and reduction is the gain of electrons (a decrease in oxidation number) savemyexams.comuoanbar.edu.iquh.edu. In such reactions, a reducing agent donates electrons and is oxidized, while an oxidizing agent accepts electrons and is reduced savemyexams.comuoanbar.edu.iquh.edu. The Fe(3+)/Fe(2+) exchange process is energetically feasible for iron-glycine complexes researchgate.net.
A notable aspect of iron(II) chemistry, particularly relevant to FeGS, is its ability to catalyze the formation of reactive oxygen species (ROS), which can lead to oxidative stress and damage cellular components nih.govhaematologica.orgresearchgate.net. Studies have shown that ferrous salts, including ferrous glycine sulfate (B86663), can result in significant levels of non-transferrin bound iron (NTBI) in the bloodstream, especially at higher doses. NTBI is redox-active and potentially toxic due to its role in propagating ROS nih.govhaematologica.org.
The electrochemical activity of iron-glycine complexes has been explored, for instance, in the development of all-iron redox-flow batteries. An iron-glycine complex electrolyte has demonstrated solubility up to 0.5 M ferric ion at a pH of 2, exhibiting a reaction potential suitable for use as a positive redox couple acs.org.
Degradation Pathways and Reaction Mechanisms
Photolytic degradation processes are initiated by exposure to light, including natural and artificial sources. These processes can involve photolysis, photooxidation, and photosensitization, leading to complex degradation mechanisms unipd.it. Ultraviolet (UV) radiation, in particular, can induce molecular electronic transitions that result in the scission of interatomic or intermolecular bonds, forming highly reactive radical species unipd.it.
In systems involving iron complexes, such as ferrioxalate, photoinduced degradation can lead to the formation of hydroxyl radicals in the presence of dissolved oxygen under UV-vis irradiation researchgate.net. The complexation of a compound with iron(III) can enhance its light absorption, thereby facilitating its degradation through direct photolysis researchgate.net. For example, in photo-Fenton processes, the dosage of ferrous iron (Fe²⁺), a component of FeGS, is a critical factor influencing degradation rates researchgate.net. The breakdown of iron complexes under UV irradiation is also a contributing factor to biodegradability in photo-Fenton processes researchgate.net. Similarly, in iron-citrate complexes, light irradiation causes the reduction of Fe³⁺ to Fe²⁺, followed by the decomposition of the citric acid molecule nih.gov.
The thermal decomposition of Ferrous Glycine Sulphate Complex involves distinct stages. When ferrous sulfate, a key component of FeGS, is heated, it initially undergoes dehydration. This process causes the loss of its water of crystallization, transforming the original green crystals into a white anhydrous solid unacademy.comwikipedia.org.
Upon further heating, the anhydrous ferrous sulfate decomposes. This decomposition typically occurs at temperatures around 680 °C (1,256 °F) wikipedia.org. The products of this thermal breakdown are ferric oxide (Fe₂O₃), sulfur dioxide (SO₂), and sulfur trioxide (SO₃) unacademy.comwikipedia.org. Studies on ferrous glycine sulfate pentahydrate have utilized thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to investigate its thermal behavior. These analyses have revealed phase transitions from the pentahydrate to a less hydrated trihydrate form, and subsequently to the anhydrous form, all occurring within the crystalline solid state researchgate.net.
Ferrous Glycine Sulphate is known to be soluble in water, forming a clear solution edta-chelate.com. However, iron(II) ions, particularly in neutral aqueous solutions, are susceptible to hydrolysis, which can lead to the formation of insoluble iron(III)-hydroxides nih.gov.
The hydrolytic stability of FeGS is crucial for its function. The ferrous bis-glycinate chelate is absorbed intact into intestinal mucosal cells scielo.orgresearchgate.net. This intact absorption indicates that the complex maintains its stability and is not significantly affected by various food ligands in the gastrointestinal tract prior to absorption scielo.org. Once inside the mucosal cells, the chelate undergoes hydrolysis, breaking down into its individual components: iron and amino acids scielo.org. This dissociation is essential for the iron to enter the body's metabolic pathways.
For a chelate to be functionally effective, its stability constant after absorption into mucosal cells should be lower than that of the ligands involved in the body's iron storage and transport systems. This allows for the metabolization and degradation of the chelate, enabling the iron to participate in regulatory pathways scielo.org. The stability of amino acid chelates, such as peptide-iron complexes, can be maintained over a broad pH range (e.g., 2.0–6.5), which is beneficial for efficient absorption across different physiological environments researchgate.net. The stability constant of the chelate is influenced by factors such as the size of the chelate ring (five-membered rings are generally more stable) and the number of chelate rings formed scielo.orggoogle.com. Glycine, as a weak Lewis base, contributes to a moderate stability of the bis-glycinate chelate, balancing its integrity with its ability to be metabolized scielo.org.
In Vitro Biochemical Interaction Mechanisms (Molecular Level)
Ferrous Glycine Sulphate Complex (FeGS) is an iron(II) complex with glycine chemicalbook.com. Its specific 1:2 metal-to-ligand ratio is believed to be advantageous as it restricts interactions with dietary inhibitors of iron absorption and minimizes irritation to the gastrointestinal lining by metal cations chemicalbook.com. This structural characteristic positions FeGS as an effective fortifier, particularly in food products with high levels of absorption inhibitors, such as phytate chemicalbook.com.
At a molecular level, the iron bis-glycinate chelate is absorbed intact into the mucosal cells of the intestine scielo.orgresearchgate.net. This intact absorption signifies its resilience to degradation by various food components before cellular uptake scielo.org. Following absorption, the chelate is largely hydrolyzed within the mucosal cells and other tissues, releasing the iron and amino acid components scielo.org. The released ferrous iron (Fe²⁺) is then oxidized to ferric iron (Fe³⁺) by proteins like ceruloplasmin, after which it is sequestered by transferrin for transport throughout the body nih.govhaematologica.org.
A critical aspect of iron(II) biochemistry is its capacity to catalyze the formation of reactive oxygen species (ROS), which can potentially lead to oxidative stress and damage cellular constituents nih.govhaematologica.orgresearchgate.net. Ferrous glycine sulfate can contribute to significant levels of non-transferrin bound iron (NTBI), which is redox-active and carries a potential for toxicity due to ROS propagation nih.govhaematologica.org. However, the cellular uptake of ferrous iron can also influence oxidative stress and ROS levels in a nuanced manner. Depending on the concentration, it has been reported to either inhibit cancer cell growth through ferroptosis or, at moderate levels, enhance antioxidant defenses and offer neuroprotection in certain neurodegenerative diseases google.com. Furthermore, the presence of Fe(II) from these compositions may facilitate the production of nitric oxide (NO) within the body google.com. The chelation of ferrous iron with two glycine molecules in ferrous bis-glycinate forms a stable five-membered chelate ring researchgate.netgoogle.com, which allows the ferrous ion to traverse the gastric barrier without causing irritation researchgate.net.
Compound Names and PubChem CIDs
Interaction with Amino Acids and Peptides
Research on iron-amino acid complexes, including iron(II)-glycine, has elucidated their stability in aqueous solutions. For instance, stability constants for iron(II)-glycine complexes have been determined, indicating robust complex formation.
Table 1: Stability Constants of Iron(II)-Glycine Complexes
| Complex Species | Log K (Stepwise) | Log β (Overall) | Reference |
| [FeGly] | 3.69 ± 0.19 | - | wikipedia.org |
| [Fe(Gly)₂] | - | 5.08 ± 0.60 | wikipedia.org |
| [Fe(Gly)₃] | - | 27.45 | tehrandarou.com |
The thermodynamic stability of these metal-amino acid complexes is influenced by the Gibbs free energy of water-ligand exchange processes and electronic stabilizing factors wikipedia.org. The formation of the second glycine-iron interaction, leading to a bidentate ligand, is enthalpically unfavorable but is driven by a significant increase in entropy wikipedia.org.
Beyond its own constituent glycine, the pre-formed Ferrous Glycine Sulphate complex is designed to maintain its integrity, thereby minimizing non-specific interactions with other amino acids and peptides in the digestive system tehrandarou.com. This inherent stability is a key mechanistic feature that facilitates its absorption by protecting the ferrous iron from forming insoluble compounds with various dietary components, such as phytates, oxalates, and tannins nih.gov. General studies on iron-peptide interactions show that various amino acids, including glutamic acid, arginine, glycine, threonine, phenylalanine, and lysine, can be involved in chelating ferrous ions, with binding sites often including main chain oxygen, side chain oxygen, and carboxyl oxygen atoms rsc.org. The presence of exposed glycine residues in peptides is noted to be important for forming stable ferrous ion-peptide complexes drugbank.com. Peptides containing specific amino acids like arginine and asparagine tend to prefer forming chelates with Fe(II), while those rich in histidine exhibit strong metal-chelating abilities nih.gov. Serine's hydroxyl group also plays a role in the stability of iron-containing peptides nih.gov.
Complexation with Model Metal-Binding Proteins (e.g., Ferritin for fundamental electron transfer mechanisms)
Ferritin serves as a crucial model metal-binding protein for understanding iron homeostasis, primarily responsible for storing iron in a soluble and non-toxic ferric (Fe(III)) state within cells researchgate.netwikipedia.orgwikipedia.org. The process of iron uptake by ferritin involves the entry of ferrous iron (Fe(II)) through specific pores in the apoferritin protein cage researchgate.netwikipedia.orgwikipedia.orgrsc.org. Once inside, the Fe(II) is oxidized to Fe(III) at ferroxidase centers, predominantly located within the H-type subunits of ferritin wikipedia.orgwikipedia.orgrsc.org. This oxidation is a key step in the mineralization of iron within the ferritin core.
While Ferrous Glycine Sulphate is recognized for its efficient absorption and reduced interaction with dietary inhibitors, its direct mechanistic interaction with ferritin as an intact complex is not extensively detailed in the literature. Instead, the implication is that the ferrous iron is released from the complex and then becomes available for uptake by cellular iron transport and storage proteins like ferritin nih.govdrugbank.com. Upon release, the ferrous iron (Fe(II)) can be transported into cells, for instance, via the divalent metal transporter 1 (DMT1) into enterocytes, and subsequently incorporated into ferritin for storage drugbank.comwikipedia.orgmdpi.com.
Electron transfer mechanisms are fundamental to ferritin's function. The light chain (L-chain) subunits of ferritin are implicated in facilitating electron transfer across the protein cage, particularly during the reductive mobilization of iron from the ferritin mineral core wikipedia.orgresearchgate.net. Studies have provided evidence for electron transfer through the ferritin shell, mediated by endogenous redox centers in animal ferritins and heme groups in bacterial ferritins byu.edu. This electron transfer activity is vital for both iron deposition (oxidation of Fe(II) to Fe(III)) and iron release (reduction of Fe(III) to Fe(II)) from the ferritin core byu.edumdpi.com. The efficiency of Ferrous Glycine Sulphate in delivering bioavailable ferrous iron indirectly supports these ferritin-mediated processes by providing the substrate for iron uptake and subsequent electron transfer reactions.
Enzymatic Transformations Involving Iron Centers
Iron, particularly in its ferrous (Fe(II)) state, is an indispensable cofactor for a vast array of enzymes involved in critical biological processes, including oxygen transport, DNA synthesis, electron transfer, and energy metabolism drugbank.comscielo.orgresearchgate.netfrontiersin.org. In many non-redox enzymes, a single Fe(II) atom serves as a catalytic cofactor, assisting in substrate binding and stabilizing anionic reaction intermediates without undergoing a change in its oxidation state during catalysis nih.gov.
Ferrous Glycine Sulphate Complex has a direct mechanistic relevance in enzymatic transformations by potentially providing the necessary Fe(II) ions. For example, it is suggested that compositions containing Ferrous Glycine Sulphate can facilitate the production of nitric oxide (NO) by Nitric Oxide Synthase (NOS) google.comgoogle.com. NOS is an enzyme that synthesizes NO from arginine, utilizing heme-bound Fe(II) as a catalyst google.com. The provision of Fe(II) by Ferrous Glycine Sulphate can thus support this crucial enzymatic pathway.
Table 2: Role of Iron in Key Enzymatic Processes
| Enzyme Type/Process | Iron Oxidation State | Role of Iron | Reference |
| Nitric Oxide Synthase (NOS) | Fe(II) (heme-bound) | Catalyst for NO synthesis from arginine | google.comgoogle.com |
| Ferric Reductases | Fe(III) to Fe(II) | Liberates Fe(II) from Fe(III) complexes, linking iron transport | nih.gov |
| Mononuclear Non-Heme Oxygenases | Fe(II) | Direct activation of O₂ for reaction with substrates | acs.org |
| Electron Transfer Proteins | Fe(II) ⇌ Fe(III) | Facilitates electron transfer in metabolic pathways (e.g., respiration, photosynthesis) | researchgate.net |
| Various Enzymes | Fe(II) | Catalytic cofactor for substrate binding and stabilization of intermediates; DNA synthesis, energy production | drugbank.comnih.gov |
The ability of iron to cycle between its Fe(II) and Fe(III) oxidation states by accepting and donating electrons is central to its role in many enzymatic reactions, particularly those involved in electron transfer researchgate.net. Furthermore, the stability of iron binding within enzyme active sites is critical; for instance, superoxide (B77818) can inactivate mononuclear iron enzymes by excising iron, leading to detrimental mismetallation with other metals like zinc nih.gov. This underscores the importance of stable iron delivery, which the Ferrous Glycine Sulphate complex is designed to provide.
Theoretical and Computational Chemistry Approaches for Ferrous Glycine Sulphate
Electronic Structure Calculations (e.g., Density Functional Theory)
Electronic structure calculations, particularly Density Functional Theory (DFT), are extensively employed to investigate the electronic and global reactivity properties of iron-glycine complexes, including Ferrous Glycine (B1666218) Sulphate researchgate.netresearchgate.net. DFT provides a robust framework for determining optimized geometries, electronic charge distributions, and vibrational frequencies, which are crucial for understanding the compound's intrinsic characteristics.
Research has utilized DFT to explore the structural characteristics and stability of various iron-glycine complexes. For instance, studies employing the B3LYP/6-311++G(d,p) level of theory with solvation models have indicated that bidentate ligand complexes of iron with glycine are generally more stable than their monodentate counterparts researchgate.net. This stability is attributed to a favorable balance between energetic and solvation terms, particularly for iron(III) complexes researchgate.net. Furthermore, electron density properties derived from DFT calculations can effectively explain the electronic energy changes that occur during complex formation, including ligand-metal electron transfer and the nature of covalent bond orders researchgate.net.
DFT calculations are also valuable for understanding the adsorption behavior of amino acids like glycine on mineral surfaces, which can be relevant to the environmental fate or interaction of Ferrous Glycine Sulphate. These calculations have shown that glycine can be adsorbed in a zwitterionic form within interlayer spaces through cation exchange, electrostatic interactions, and hydrogen bond formation researchgate.net. Such studies provide micro-structural information with high accuracy, extending to various iron-containing minerals researchgate.net.
Molecular Dynamics Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior, conformational changes, and stability of Ferrous Glycine Sulphate in various environments, such as aqueous solutions or solid states. These simulations allow for the exploration of time-dependent phenomena, providing insights into how the compound interacts with its surroundings and how its structure evolves.
MD simulations have been applied to aqueous solutions of glycine, demonstrating how increasing solute concentration affects the aggregation of glycine zwitterions rsc.org. It has been observed that the number of glycine monomers in solution decreases rapidly with increasing concentration, leading to the formation of strongly hydrated, liquid-like clusters rsc.org. These clusters are highly dynamic, with configurations changing within hundreds of picoseconds rsc.org.
Beyond simple solutions, MD simulations can reveal the intricate balance of interactions that influence the stability of complex systems involving glycine. For example, in protein formulations, MD has shown that glycine's concentration can have a complex impact on protein stability by displacing hydration-shell water and altering protein dynamics nih.gov. At lower concentrations, glycine may preferentially interact with the protein surface, displacing water, while at higher concentrations, it may become preferentially excluded nih.gov. These findings highlight the utility of MD in understanding the subtle conformational behaviors and solvent interactions pertinent to Ferrous Glycine Sulphate.
Spectroscopic Property Predictions from Quantum Chemical Models
Quantum chemical models play a crucial role in predicting the spectroscopic properties of chemical compounds, including Ferrous Glycine Sulphate. These predictions are vital for interpreting experimental spectroscopic data and for the accurate characterization of the compound. Techniques such as Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mössbauer spectroscopy can be simulated to provide theoretical spectra.
For Ferrous Glycine Sulphate, computational methods can predict vibrational frequencies and intensities that correspond to IR and Raman spectra, aiding in the identification of specific functional groups and coordination environments within the complex researchgate.netuel.br. For instance, studies have characterized Ferrous Glycine Sulphate pentahydrate using experimental IR spectroscopy, which can be complemented by theoretical predictions to assign observed peaks to specific molecular vibrations researchgate.net.
Such predictions are particularly useful for understanding the coordination of iron(II) ions with glycine molecules and sulfate (B86663) ions, as the vibrational modes are sensitive to changes in bond lengths and angles. By comparing predicted spectra with experimental results, researchers can validate proposed molecular structures and gain deeper insights into the electronic and structural nuances of Ferrous Glycine Sulphate.
Computational Analysis of Reaction Mechanisms and Energetics
Computational analysis is instrumental in elucidating the reaction mechanisms and energetics associated with Ferrous Glycine Sulphate, including its synthesis, degradation pathways, and interactions with other chemical species. These methods allow for the identification of transition states, calculation of activation energies, and determination of thermodynamic properties, providing a comprehensive understanding of chemical transformations.
The Artificial Force Induced Reaction (AFIR) method, for instance, has been applied to study full catalytic cycles and individual reaction steps in transition metal catalysis, including those involving iron acs.org. This systematic approach can lead to a more accurate and comprehensive description of reaction mechanisms by sampling numerous potential transition states acs.org.
Computational studies have also investigated the influence of iron ions on abiotic reaction networks, such as the Glucose-Glycine Maillard Reaction Network mdpi.com. These studies demonstrate that the inclusion of iron can significantly alter the network topology and increase the total number of reaction edges, highlighting iron's catalytic or mediating role in complex chemical systems mdpi.com.
Furthermore, the stability of metal-amino acid complexes in aqueous solutions, including iron-glycine complexes, has been explored through computational work focusing on water-ligand exchange reactions and electronic properties researchgate.net. It has been found that while the formation of a second glycine-iron interaction in bidentate ligands might be enthalpically unfavorable, it can occur due to a significant increase in entropy researchgate.net. These insights are critical for understanding the behavior of Ferrous Glycine Sulphate in biological and environmental contexts.
Emerging Applications and Interdisciplinary Research of Iron Glycine Complexes
Environmental Chemistry and Remediation Potential
The interaction of metal-ligand complexes, such as Ferroglycine Sulfate (B86663), with environmental matrices is a critical area of study. These complexes can significantly influence the mobility, bioavailability, and transformation of metals in natural systems. Ferroglycine Sulfate, as an iron-glycine complex, exhibits properties that make it relevant to environmental chemistry and potential remediation strategies.
Environmental Fate and Transformation Studies
The environmental fate of iron-glycine complexes is influenced by both abiotic and biotic processes. As a type of aminopolycarboxylic acid (APCA) complex, Ferroglycine Sulfate can form stable, water-soluble complexes with metal ions, and these complexes are present in natural waters and wastewaters oup.com. Their presence in the environment means they are subject to various degradation pathways.
One significant transformation pathway for iron complexes is photodegradation. For instance, iron(III)-complexed ethylenediaminetetraacetic acid (EDTA), another APCA, undergoes efficient photodegradation, suggesting a similar potential for iron-glycine complexes oup.com. The stability of these complexes in aqueous solutions is also influenced by environmental factors such as ionic strength and pH. Studies have shown that the stability constants of iron(II)-glycine complexes tend to decrease with increasing ionic strength researchgate.net.
Furthermore, the interaction of iron(II) with glycine (B1666218) under aerobic conditions can lead to the formation of iron(III) hydroxy-oxide (FeO(OH)), indicative of a biomineralization reaction model researchgate.net. This transformation is crucial as the formation of energetically favorable and metastable mineral phases within the iron-water system dictates the long-term mobility of iron complexes in natural aquifers and other relevant environmental systems acs.org. The speciation of iron, particularly the coordination environment of the predominant iron(III) hydrolysis product, plays a critical role in controlling the kinetics of iron hydroxide (B78521) precipitation and transformation at alkaline pH acs.org. Research has demonstrated the formation and dissociation of soluble iron(III)-glycine complexes, as well as the subsequent formation and precipitation of iron(III) hydroxide, with precipitation rates varying depending on glycine concentration and pH researchgate.net. Notably, at higher glycine concentrations (e.g., 0.5 M total glycine), iron(III) precipitation was not observed, highlighting the complex's ability to maintain iron in a soluble form under certain conditions researchgate.net.
Application in Water Treatment Technologies
The unique properties of iron-glycine complexes, particularly their water solubility and controlled precipitation behavior, suggest potential applications in water treatment technologies. Aminopolycarboxylic acids, including those forming iron complexes, are widely used in industrial applications to manage the solubility and precipitation of metal ions oup.com. This principle can be extended to the use of Ferroglycine Sulfate.
The ability to control iron solubility and precipitation is vital in water treatment processes, such as the removal of heavy metals or the management of iron in industrial wastewaters. The preparation method for ferrous glycine complex, which involves dissolving glycine in water and reacting it with ferrous sulfate to precipitate the complex, demonstrates its water-soluble nature and the feasibility of controlled crystallization google.com. The recyclability of the mother liquor in such processes also offers environmental benefits by reducing wastewater discharge google.com.
While direct applications of Ferroglycine Sulfate in large-scale water treatment are still emerging, studies on its behavior in aqueous solutions, particularly concerning its solubility and precipitation characteristics, provide foundational knowledge. For instance, investigations into iron-glycine complexes for aqueous Redox Flow Batteries have explored their solubility up to 0.5 M ferric ion at a pH of 2, indicating their capacity to remain dissolved under specific conditions relevant to industrial processes researchgate.net. This controlled solubility and precipitation mechanism holds promise for developing novel water treatment strategies.
Role in Biogeochemical Cycling of Iron
Iron plays a pivotal role in the biogeochemical cycles of Earth, circulating through the atmosphere, hydrosphere, biosphere, and lithosphere wikipedia.org. It is an essential micronutrient for primary productivity and frequently acts as a limiting nutrient in various oceanic regions wikipedia.org. The cycling of iron between its +2 and +3 oxidation states is a fundamental process, which can occur abiotically or be facilitated by microorganisms wikipedia.org.
Organic complexation of dissolved iron is a pervasive and inherent characteristic of iron chemistry in aquatic environments, particularly in oceans us-ocb.org. Iron-glycine complexes, as a form of organic iron-binding ligand, contribute significantly to this complexation. The integration of such organic ligands into biogeochemical models has been shown to improve their accuracy in reproducing global dissolved iron distributions us-ocb.org. Furthermore, changes in the concentrations of these iron-binding ligands in areas like the Southern Ocean can have a more pronounced impact on atmospheric carbon dioxide levels in model studies than variations in iron supply from natural sources like hydrothermal vents or dust us-ocb.org.
The presence of high concentrations of excess ligands in low-iron waters can result from either ligand production by organisms or the uptake of iron from pre-existing ligand complexes us-ocb.org. Research also explores the iron-binding capabilities of various biomass model compounds, including those containing glycine, to understand their influence on environmental iron dynamics rsc.org. The stability constants of iron(III)-glycine complexes in water solutions have been determined, providing insights into their persistence and reactivity in natural waters researchgate.net.
The intricate biogeochemical cycling of iron, influenced by iron-glycine complexes, is also linked to broader environmental concerns, including climate change. Iron transformations in the environment can impact carbon dioxide formation, methane (B114726) oxidation by iron(III)-reducing bacteria, carbon dioxide fixation by autotrophic iron(II)-oxidizing bacteria, and nitrous oxide formation by bacteria that link the iron and nitrogen cycles iastate.edu. Light-driven reactions also contribute to iron cycling in aquatic systems iastate.edu.
Data Tables
Table 1: Iron(III) Hydroxide Precipitation Rates in the Presence of Glycine
| Glycine Concentration (M) | pH | Ionic Strength (mol dm⁻³) | Precipitation Rate Constant (s⁻¹) | Observation | Source |
| 0.2 | 7.30 | 0.6 | 0.18 × 10⁻⁵ | Precipitation observed | researchgate.net |
| 0.1 | 7.30 | 0.2 | 2.22 × 10⁻³ | Precipitation observed | researchgate.net |
| 0.5 | 7.30 | 0.6 | Not observed | Iron(III) precipitation not observed | researchgate.net |
Future Directions and Grand Challenges in Iron Glycine Complex Research
Discovery of Novel Iron-Amino Acid Coordination Motifs
The exploration of novel iron-amino acid coordination motifs, particularly involving glycine (B1666218), remains a significant frontier in inorganic and bioinorganic chemistry. While metal-amino acid coordination is extensively studied, the intricacies of how metal ions are coordinated to biological molecules often extend beyond simplified sequence motifs acs.org. A key challenge lies in deciphering these complex coordination environments and identifying previously uncharacterized binding modes.
Future directions involve leveraging advanced computational tools, such as PdPDB, which can rapidly identify, rank, and cluster sequence patterns coordinated to metallocofactors, including those involving glycine acs.org. This allows for a more complete understanding of metal ion coordination in biological systems by considering patterns rather than just motifs, which can include amino acids, nucleotides, and small molecule ligands acs.org. Research is also moving towards the design of peptide-based materials that exploit metal coordination, exploring how amino acids like glycine can coordinate metals not only through their side chains but also through backbone amides and termini mdpi.commdpi.com. The discovery of novel iron coordination, such as the single Fe³⁺ ion binding in insect transferrin-1 through tyrosine residues and two carbonate anions, highlights the potential for unexpected coordination geometries even in biological systems, suggesting that similar novel motifs could be found or designed with glycine nih.govresearchgate.net.
Advancements in In Situ Spectroscopic Characterization
The in situ spectroscopic characterization of iron-glycine complexes is critical for understanding their dynamic behavior and reaction mechanisms under relevant conditions. A primary challenge in this area is the characterization of complex, heterogeneous, and disordered systems where multiple species may coexist, and the precise nature of the active site can be ambiguous acs.org. Furthermore, monitoring the subtle chemical transitions and evolution of adsorbed molecules over time presents a considerable hurdle rsc.org.
Significant advancements are being made through techniques like X-ray absorption spectroscopy (XAS), which is a leading method for in situ and operando studies of catalysts, including iron-based systems, across a broad range of experimental conditions acs.org. In situ X-ray photoelectron spectroscopy (XPS) has proven valuable in supporting proposed mechanisms for the chemical evolution of amino acids, such as glycine, adsorbed on surfaces like pyrite, by tracking changes in chemical states over time rsc.org. The integration of spectroscopic data with computational studies is becoming increasingly vital for a comprehensive understanding of reaction mechanisms involving iron complexes acs.org. Moreover, non-destructive and in-situ identification of chemical composition can be achieved using techniques like Raman spectroscopy, offering further insights into the structural and chemical changes of these complexes horiba.com.
Multiscale Modeling and Simulation of Complex Systems
Multiscale modeling and simulation are indispensable for unraveling the behavior of iron-glycine complex systems across various length and time scales. A key challenge lies in seamlessly bridging the gap between atomic-level interactions and macroscopic phenomena, accurately representing system dynamics, and effectively incorporating uncertainties cecam.orgnumberanalytics.com. The computational cost associated with simulating extended systems from first principles and ensuring the accuracy and validation of these models against experimental data also remain significant limitations numberanalytics.comnih.gov.
Sustainable Chemistry for Iron-Based Compound Synthesis
The development of sustainable synthetic routes for iron-based compounds, including iron-glycine complexes, is a critical grand challenge aligned with the principles of green chemistry. Traditional synthesis methods often rely on hazardous, expensive, or energy-intensive processes acs.org. The focus is on minimizing waste, reducing energy consumption, and avoiding the use of toxic reagents rsisinternational.org.
Future research emphasizes the application of green chemistry principles to iron catalysis, leading to mild and selective synthetic pathways nih.gov. This includes exploring mechanochemical synthesis, which uses mechanical force to drive reactions and significantly reduces solvent waste, and the development of solvent-free reactions rsisinternational.org. The utilization of renewable resources and the use of water or other environmentally benign solvents are also key aspects of sustainable synthesis rsisinternational.org. Promising directions include the development of one-pot synthesis and cascade reactions utilizing iron catalysts, which can achieve high functional group tolerance and excellent chemoselectivity at low temperatures nih.gov. Furthermore, understanding prebiotic synthesis pathways for glycine involving iron minerals offers insights into naturally sustainable routes pnas.org. Research into improving glycine biosynthesis in vitro also contributes to more sustainable production methods nih.gov.
Exploration of Supramolecular Assemblies of Iron Complexes
The exploration of supramolecular assemblies of iron complexes, particularly those involving glycine, represents an exciting area for advanced materials science and biomedical applications. Supramolecular chemistry, characterized by dynamic host-guest systems and non-covalent interactions, is a rapidly expanding interdisciplinary field rsc.org. A significant challenge lies in controlling the polymorphism of these assemblies, which is influenced by complex multiple noncovalent interactions researchgate.net.
Future directions involve the rational design and fabrication of metal-organic compounds with tunable and functional properties through supramolecular self-assembly mdpi.com. This includes leveraging various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for stabilizing supramolecular architectures and influencing their mechanical properties and spatial organization researchgate.netmdpi.com. The use of macrocyclic hosts like cyclodextrins, cucurbit[n]urils, and calix[n]arenes to encapsulate guest molecules, potentially including iron-glycine complexes, offers a versatile approach to forming stable host-guest complexes with unique structures and properties rsc.org. These advanced supramolecular materials hold immense potential for applications in nanotechnology, biosensors, and various biomedical sciences, including the design of novel anticancer drugs and imaging agents rsc.orgnih.gov. The emerging field of supramolecular organometallic complexes also presents new avenues for biomedical applications nih.gov.
Compound Names and PubChem CIDs
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
